
18|A-Glycyrrhetinic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18|A-Glycyrrhetinic acid-d3 is a deuterated form of glycyrrhetinic acid, a pentacyclic triterpenoid compound derived from the hydrolysis of glycyrrhizic acid, which is found in the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 18|A-Glycyrrhetinic acid-d3 involves the deuteration of glycyrrhetinic acid. The process typically includes the following steps:
Separation and Hydrolysis: These esters are separated by chromatography on silica gel, followed by alkaline hydrolysis to yield 18α-glycyrrhetinic acid.
Industrial Production Methods: Industrial production of glycyrrhetinic acid typically involves the extraction of glycyrrhizic acid from licorice roots, followed by acid hydrolysis to obtain glycyrrhetinic acid. The deuteration process is then applied to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 18|A-Glycyrrhetinic acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18α-glycyrrhetinic acid.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can introduce different functional groups to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like benzoyl chloride are used for benzoylation reactions.
Major Products:
3-keto-18α-glycyrrhetinic acid: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
18|A-Glycyrrhetinic acid-d3 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 18|A-Glycyrrhetinic acid-d3 involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
18β-Glycyrrhetinic acid: The non-deuterated form with similar pharmacological properties.
Glycyrrhizic acid: The precursor compound with additional glucuronic acid groups.
3-keto-18α-glycyrrhetinic acid: An oxidized derivative with enhanced biological activity.
Uniqueness: 18|A-Glycyrrhetinic acid-d3 is unique due to its deuterated nature, which can enhance its stability and bioavailability compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10,11,11-trideuterio-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
InChI-Schlüssel |
MPDGHEJMBKOTSU-CUTXPBTHSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C(C1([2H])O)(C)C)C)[2H] |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


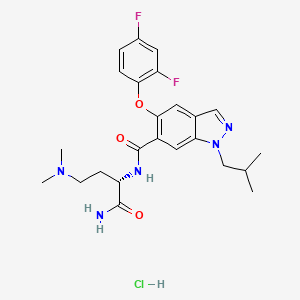
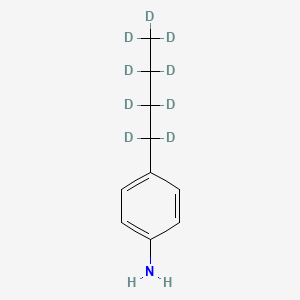
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
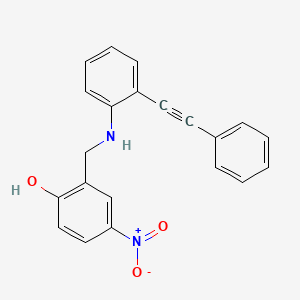
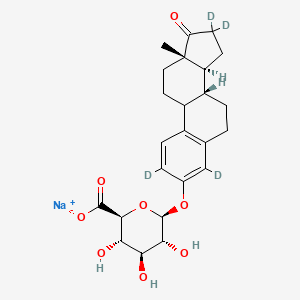

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
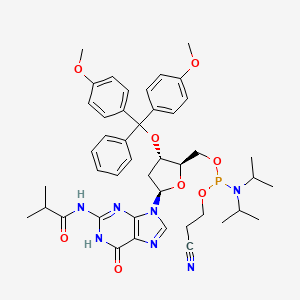
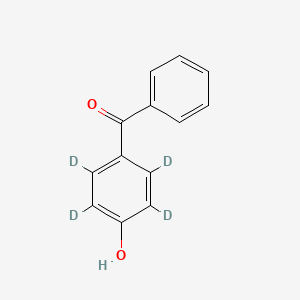
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
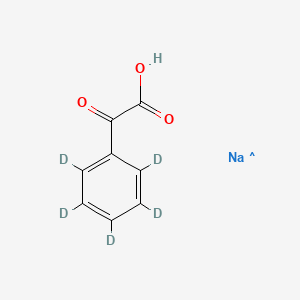
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
